![molecular formula C20H22Cl2N2O2 B2795661 N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034223-52-2](/img/structure/B2795661.png)
N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as JNJ-31020028, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of neuropathic pain.
Scientific Research Applications
Cannabinoid-1 Receptor Antagonist
This compound has been identified as a novel peripherally restricted Cannabinoid-1 Receptor Antagonist . It has shown significant weight-loss efficacy in diet-induced obese mice . This suggests potential applications in the treatment of obesity and related metabolic disorders .
Synthesis of Bioisosteres
The compound has been used in the synthesis of structurally diverse bioisosteres . These bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of the compound with different electronegative groups . This suggests potential applications in the development of new medicinal compounds .
Conformational Analysis
The compound has been used in conformational analysis studies . Its conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions . This suggests potential applications in the field of computational chemistry and molecular modeling .
Synthesis of New Medicinal Compounds
The compound has been used as a basis for obtaining a number of new medicinal compounds . The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increasing of the spectrum of biological activity of the obtained derivatives . This suggests potential applications in pharmaceutical research .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. These factors significantly impact the compound’s pharmacological activity and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the compound’s effects at the molecular or cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s challenging to predict how these factors might impact its activity .
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-26-18-8-10-24(11-9-18)17-6-3-14(4-7-17)20(25)23-13-15-2-5-16(21)12-19(15)22/h2-7,12,18H,8-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJXWZHDDWIJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide |
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